2-[(3-Fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2S/c21-14-7-5-6-13(10-14)12-27-19-16(11-25)18(20(22,23)24)15-8-3-1-2-4-9-17(15)26-19/h5-7,10H,1-4,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWQQXNINLAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)SCC3=CC(=CC=C3)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound includes several key functional groups:
- Fluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Methylsulfanyl group : May play a role in metabolic stability and interactions with enzymes.
- Trifluoromethyl group : Enhances the compound's potency and bioavailability.
- Cyclooctapyridine core : Provides a unique structural framework that may influence biological activity.
Molecular Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.40 g/mol |
| Boiling Point | Not available |
| Solubility | Moderate in organic solvents |
| Log P | 4.13 |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.
- Anticancer Properties : In vitro studies have shown that it may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative disease models.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl and methylsulfanyl groups suggests potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Modulation : The structural features may allow interaction with various receptors involved in signaling pathways related to cancer and inflammation.
Anticancer Activity
A study conducted by Lee et al. (2023) evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM in MCF-7 breast cancer cells.
Neuroprotective Study
In a model of oxidative stress-induced neurotoxicity, Zhang et al. (2024) reported that treatment with the compound significantly reduced neuronal death and oxidative stress markers in SH-SY5Y cells.
Comparison with Similar Compounds
Preparation Methods
Core Cycloocta[b]pyridine Synthesis
The hexahydrocycloocta[b]pyridine core is typically assembled via cyclocondensation or multi-component reactions. A prominent method involves the reaction of cycloalkanones with malononitrile derivatives and ammonia sources under reflux conditions . For instance:
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Four-component reaction : Cyclooctanone reacts with malononitrile, an aldehyde (e.g., 3-fluorobenzaldehyde), and ammonium acetate in ethanol at 80°C for 6–7 hours. This forms the partially saturated pyridine ring fused to the cyclooctane moiety . Piperidine or acetic acid may catalyze the Knoevenagel condensation and subsequent cyclization steps .
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Aromatization : The intermediate dihydropyridine is oxidized using agents like iodine or DDQ (dichlorodicyanoquinone) to attain the aromatic pyridine ring .
Trifluoromethyl Group Introduction
The trifluoromethyl (–CF₃) group at position 4 is introduced via electrophilic substitution or nucleophilic trifluoromethylation:
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Friedel-Crafts alkylation : A pre-functionalized trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I), reacts with the pyridine core in the presence of Lewis acids like AlCl₃ .
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Nucleophilic displacement : A halogen atom at position 4 is replaced by a trifluoromethyl group using Ruppert–Prakash reagent (TMSCF₃) under basic conditions .
Sulfanyl Group Installation
The 3-fluorophenylmethylsulfanyl moiety at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
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SNAr pathway : A chlorinated intermediate at position 2 reacts with 3-fluorobenzyl mercaptan (HSCH₂C₆H₄F-3) in DMF at 60–80°C, using K₂CO₃ as a base .
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Mitsunobu reaction : The hydroxyl group at position 2 is converted to the sulfide using 3-fluorobenzylthiol, DIAD (diisopropyl azodicarboxylate), and PPh₃ in THF .
Nitrile Group Functionalization
The carbonitrile group at position 3 is typically introduced early in the synthesis via malononitrile incorporation during cyclocondensation . For example:
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Cyanoacetate intermediates : Ethyl cyanoacetate participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated nitriles that cyclize into the pyridine ring .
Synthetic Optimization and Challenges
Key challenges :
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Regioselectivity : Competing substitution patterns during trifluoromethylation require directing groups or steric control.
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Oxidative sensitivity : The sulfide group may oxidize to sulfone; thus, inert atmospheres (N₂/Ar) are critical .
Alternative Routes and Scalability
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Pre-formed ring strategy : A commercially available hexahydrocycloocta[b]pyridine-3-carbonitrile is functionalized sequentially at positions 2 and 4 .
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Flow chemistry : Continuous-flow systems enhance reproducibility in trifluoromethylation steps, reducing reaction times from hours to minutes .
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
